2,4-dichloro-N-(4-(4-methoxypiperidin-1-yl)phenyl)-5-methylbenzenesulfonamide
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Overview
Description
2,4-dichloro-N-(4-(4-methoxypiperidin-1-yl)phenyl)-5-methylbenzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-(4-(4-methoxypiperidin-1-yl)phenyl)-5-methylbenzenesulfonamide typically involves multiple steps, starting from commercially available precursors. The key steps may include:
Nitration: Introduction of nitro groups to the benzene ring.
Reduction: Conversion of nitro groups to amines.
Sulfonation: Introduction of sulfonamide groups.
Substitution: Introduction of the piperidine moiety.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group.
Reduction: Reduction reactions may target the sulfonamide group.
Substitution: Halogen atoms (chlorine) on the benzene ring may be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution may introduce new functional groups to the benzene ring.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, sulfonamides are often studied for their antimicrobial properties. This compound may exhibit similar properties and could be investigated for its potential as an antibacterial or antifungal agent.
Medicine
Medicinally, sulfonamides are known for their use in treating bacterial infections. This compound could be explored for its efficacy and safety as a therapeutic agent.
Industry
In industry, sulfonamides are used in the production of dyes, agrochemicals, and other specialty chemicals. This compound may find applications in these areas due to its structural features.
Mechanism of Action
The mechanism of action of sulfonamides typically involves the inhibition of dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This leads to the disruption of bacterial growth and replication. The specific molecular targets and pathways for this compound would need to be investigated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: A well-known sulfonamide antibiotic.
Sulfadiazine: Another sulfonamide used in the treatment of bacterial infections.
Sulfisoxazole: Used for its antibacterial properties.
Uniqueness
What sets 2,4-dichloro-N-(4-(4-methoxypiperidin-1-yl)phenyl)-5-methylbenzenesulfonamide apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. Its methoxypiperidine moiety, in particular, could influence its pharmacokinetic and pharmacodynamic profile.
Properties
IUPAC Name |
2,4-dichloro-N-[4-(4-methoxypiperidin-1-yl)phenyl]-5-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22Cl2N2O3S/c1-13-11-19(18(21)12-17(13)20)27(24,25)22-14-3-5-15(6-4-14)23-9-7-16(26-2)8-10-23/h3-6,11-12,16,22H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQZHVMIOTDVIEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NC2=CC=C(C=C2)N3CCC(CC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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